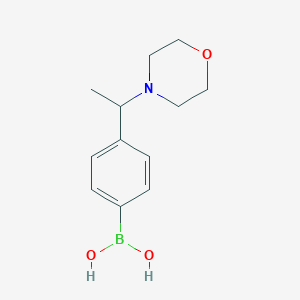
Acide (4-(1-morpholinoéthyl)phényl)boronique
Vue d'ensemble
Description
(4-(1-Morpholinoethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C12H18BNO3 and its molecular weight is 235.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(1-Morpholinoethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-Morpholinoethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide (4-(1-morpholinoéthyl)phényl)boronique, sont connus pour leur capacité à interagir avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure. Cette propriété est utilisée dans les applications de détection, où les acides boroniques peuvent agir comme des capteurs fluorescents pour diverses substances. Par exemple, ils peuvent être utilisés pour détecter les catécholamines comme la dopamine et autres dérivés aminés .
Chromatographie d'affinité
Des matériaux fonctionnalisés par l'acide phénylboronique ont été synthétisés pour une utilisation en chromatographie d'affinité. Ils présentent une forte affinité de liaison et une capacité élevée pour certaines biomolécules, telles que l'adénosine et le catéchol, ce qui suggère que l'This compound pourrait être adapté à des processus de séparation similaires .
Développement de capteurs fluorescents
La capacité des acides boroniques à former des esters cycliques avec les diols en solutions aqueuses conduit à des changements de fluorescence significatifs. Cette caractéristique est exploitée dans le développement de capteurs fluorescents capables de détecter et de mesurer la présence de diverses substances biologiques et chimiques .
Mécanisme D'action
Target of Action
The primary target of (4-(1-Morpholinoethyl)phenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
The mode of action of (4-(1-Morpholinoethyl)phenyl)boronic acid involves its interaction with a metal catalyst, typically palladium, in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron compound, such as (4-(1-Morpholinoethyl)phenyl)boronic acid, transfers its organic group to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, facilitated by (4-(1-Morpholinoethyl)phenyl)boronic acid, is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Result of Action
The result of the action of (4-(1-Morpholinoethyl)phenyl)boronic acid is the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of (4-(1-Morpholinoethyl)phenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a suitable solvent and an optimal temperature to proceed efficiently . Additionally, the stability and efficacy of (4-(1-Morpholinoethyl)phenyl)boronic acid can be affected by factors such as light, heat, and moisture. Therefore, it is typically stored under controlled conditions to maintain its reactivity.
Analyse Biochimique
Biochemical Properties
(4-(1-Morpholinoethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of serine proteases, where (4-(1-Morpholinoethyl)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue. This interaction is crucial for its application in studying enzyme kinetics and developing enzyme inhibitors .
Cellular Effects
The effects of (4-(1-Morpholinoethyl)phenyl)boronic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-(1-Morpholinoethyl)phenyl)boronic acid has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular proliferation and survival.
Molecular Mechanism
At the molecular level, (4-(1-Morpholinoethyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophilic groups in proteins and enzymes. This property is particularly useful in enzyme inhibition, where (4-(1-Morpholinoethyl)phenyl)boronic acid can inhibit enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(1-Morpholinoethyl)phenyl)boronic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-(1-Morpholinoethyl)phenyl)boronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods . This degradation can impact its efficacy in long-term experiments, necessitating careful consideration of experimental duration and compound stability.
Dosage Effects in Animal Models
The effects of (4-(1-Morpholinoethyl)phenyl)boronic acid in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes and modulate cellular processes. At higher doses, (4-(1-Morpholinoethyl)phenyl)boronic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
(4-(1-Morpholinoethyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, (4-(1-Morpholinoethyl)phenyl)boronic acid can influence metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering metabolite levels and cellular metabolism.
Transport and Distribution
The transport and distribution of (4-(1-Morpholinoethyl)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, (4-(1-Morpholinoethyl)phenyl)boronic acid can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of (4-(1-Morpholinoethyl)phenyl)boronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, (4-(1-Morpholinoethyl)phenyl)boronic acid can accumulate in the nucleus, where it interacts with nuclear proteins and modulates gene expression. Additionally, its localization to the cytoplasm allows it to inhibit cytoplasmic enzymes and affect cellular metabolism.
Propriétés
IUPAC Name |
[4-(1-morpholin-4-ylethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTTWASDXFJMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



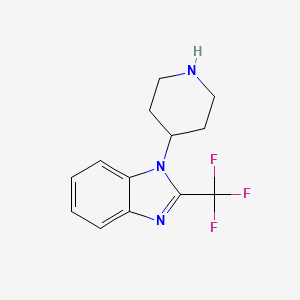
![{1-[2-(Dimethylamino)ethyl]pyrrolidin-3-yl}methanol](/img/structure/B1520541.png)
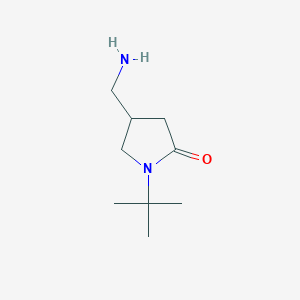


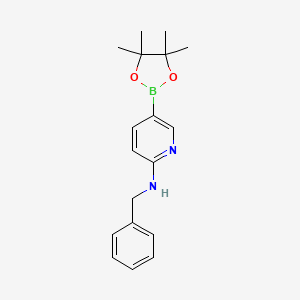
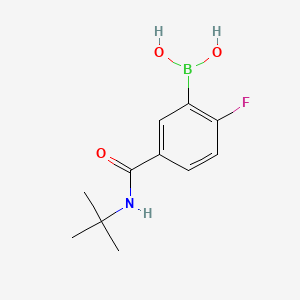


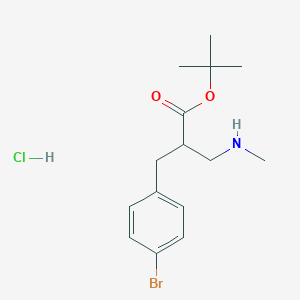
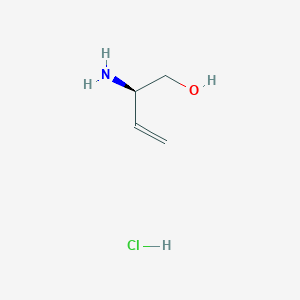
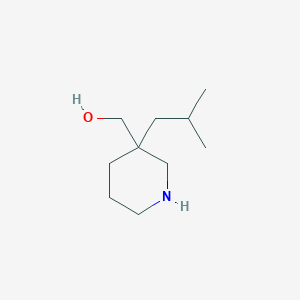
![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)
